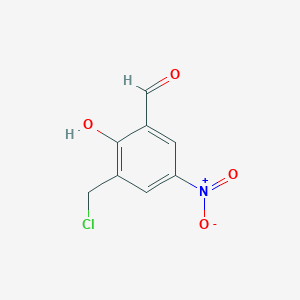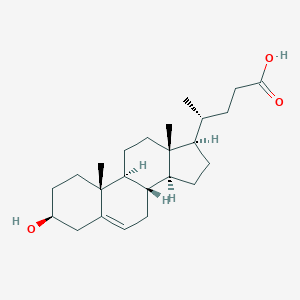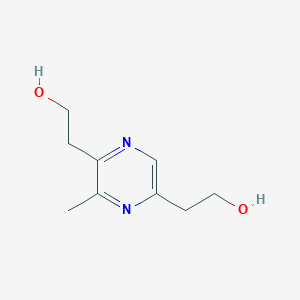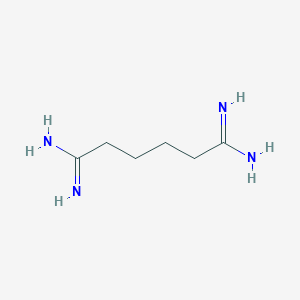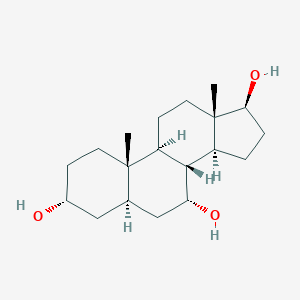
2,5-Dihydroxypyridine
Descripción general
Descripción
2,5-Dihydroxypyridine (DHP) is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5 . It has a role as a mouse metabolite . DHP is a natural product found in Euglena gracilis .
Synthesis Analysis
The synthesis of 2,5-Dihydroxypyridine has been studied extensively. For instance, a highly efficient synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase has been reported .
Molecular Structure Analysis
The molecular structure of 2,5-Dihydroxypyridine has been analyzed in several studies. The resting state structure displays an octahedral coordination for Fe (II) with two histidine residues (His 265 and His 318), a serine residue (Ser 302), a carboxylate ligand (Asp 320), and two water molecules . DHP does not bind as a ligand to Fe (II), yet its interactions with Leu 104 and His 105 function to guide and stabilize the substrate to the appropriate position to initiate the reaction .
Chemical Reactions Analysis
The chemical reactions of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, 2,5-Dihydroxypyridine dioxygenase (NicX) from Pseudomonas putida KT2440 uses a mononuclear nonheme Fe (II) to catalyze the oxidative pyridine ring cleavage reaction by transforming DHP into N-formylmaleamic acid (NFM) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, the molecular weight of 2,5-Dihydroxypyridine is 111.10 g/mol .
Aplicaciones Científicas De Investigación
Biocatalysis in Synthesis
2,5-Dihydroxypyridine (2,5-DHP) can be synthesized using biocatalysts. A study describes the use of immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 for the production of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) in the presence of cofactors NADH and FAD . This method showcases the potential for efficient and environmentally friendly synthesis of 2,5-DHP using microbial enzymes.
Environmental Biodegradation
Pyridine derivatives, including 2,5-DHP, are often the result of human activities and can be environmental pollutants. Microorganisms have evolved pathways to degrade these compounds. The microbial degradation of pyridine and its derivatives is crucial for mitigating the impact of these pollutants on the environment .
Enzymatic Ring Cleavage
2,5-DHP is a substrate for the enzyme 2,5-dihydroxypyridine dioxygenase (NicX), which catalyzes the dioxygenolytic cleavage of the heterocyclic ring. This reaction is significant in the breakdown of harmful pollutants associated with tobacco cultivation and consumption .
Understanding Non-Heme Iron Enzyme Chemistry
The study of 2,5-DHP dioxygenase (NicX) provides insights into the chemistry of non-heme iron enzymes. These enzymes contain a 2-His-1-carboxylate triad and a serine residue, which are involved in unique reaction mechanisms .
Nicotinic Acid Catabolism
2,5-DHP is a metabolite in the catabolic pathway of nicotinic acid. Understanding its role and transformation in this pathway is essential for comprehending vitamin B3 metabolism and its implications for health .
Development of Immobilized Enzymes
The immobilization of nicotine hydroxylase on carriers like Immobead 150 for the production of 2,5-DHP demonstrates the potential for creating commercially viable immobilized enzymes. These enzymes could be used in various industrial applications, including pharmaceuticals and fine chemicals synthesis .
Mecanismo De Acción
Target of Action
2,5-Dihydroxypyridine (DHP), also known as pyridine-2,5-diol, is a type of dihydropyridine . Dihydropyridines are known to act predominantly on voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
DHP works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, DHP is able to decrease blood vessel contraction, leading to a sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by DHP involve the transformation of nicotine to 6-hydroxy-pseudooxynicotine first via the pyridine pathway through 6-hydroxy-L-nicotine and 6-hydroxy-N-methylmyosmine, and then, it turns to the pyrrolidine pathway with the formation of 6-hydroxy-3-succinoylpyridine and 2,5-dihydroxypyridine .
Pharmacokinetics
It is known that dhp is a relatively stable compound . It is soluble in water, alcohol, and ether , which suggests that it could be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DHP.
Result of Action
The result of DHP’s action is a decrease in blood vessel contraction, leading to sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This can be beneficial in conditions that relate to increased vascular resistance, such as hypertension .
Action Environment
The action of DHP can be influenced by various environmental factors. For instance, it is known that DHP should be stored in an inert atmosphere and away from fire and high-temperature environments . This suggests that extreme temperatures or reactive environments could potentially affect the stability and efficacy of DHP.
Safety and Hazards
The safety and hazards of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxypyridine | |
CAS RN |
84719-33-5, 5154-01-8 | |
| Record name | 2,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5154-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,5-dihydroxypyridine in bacterial nicotine degradation?
A1: 2,5-Dihydroxypyridine is a crucial intermediate in both the pyridine and pyrrolidine pathways of bacterial nicotine degradation. It is formed from 6-hydroxy-3-succinoylpyridine by the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase [, ]. This enzymatic step is significant as it marks the convergence point of the two pathways.
Q2: Which enzyme catalyzes the degradation of 2,5-dihydroxypyridine?
A2: 2,5-Dihydroxypyridine is further degraded by the enzyme 2,5-dihydroxypyridine 5,6-dioxygenase (NicX) [, , ]. This iron-dependent enzyme catalyzes the oxidative ring cleavage of 2,5-dihydroxypyridine to form N-formylmaleamic acid.
Q3: How does the degradation of 2,5-dihydroxypyridine contribute to bacterial metabolism?
A3: The complete degradation of 2,5-dihydroxypyridine ultimately yields fumaric acid, which can be further metabolized through the tricarboxylic acid (TCA) cycle, providing energy for bacterial growth [, ].
Q4: What type of enzyme is 2,5-dihydroxypyridine 5,6-dioxygenase (NicX)?
A4: NicX is a mononuclear non-heme iron oxygenase that requires Fe2+ for its activity [, ]. This enzyme belongs to the family of extradiol ring-cleavage dioxygenases.
Q5: What is the mechanism of action of NicX?
A5: NicX catalyzes the oxidative ring cleavage of 2,5-dihydroxypyridine through a multistep process involving the activation of molecular oxygen at the iron center, followed by substrate oxidation and ring opening [, ]. Computational studies have provided valuable insights into the catalytic mechanism of NicX, revealing the involvement of key residues in substrate binding and catalysis [, ].
Q6: Are there any known inhibitors of NicX?
A6: While specific inhibitors of NicX have not been extensively studied, research suggests that the enzyme is competitively inhibited by the isomeric pyridine-2,3- and -3,4-diols [].
Q7: What are the potential biotechnological applications of 2,5-dihydroxypyridine?
A7: 2,5-Dihydroxypyridine is a valuable precursor for the chemical synthesis of 5-aminolevulinic acid (ALA) []. ALA has applications as a plant growth hormone, a herbicide, and in photodynamic therapy for cancer treatment.
Q8: Can 2,5-dihydroxypyridine be produced enzymatically?
A8: Yes, researchers have successfully produced 2,5-dihydroxypyridine from 6-hydroxy-3-succinoylpyridine using immobilized nicotine hydroxylase (HSPHZZ) from Pseudomonas sp. ZZ-5 []. This enzymatic method offers a potentially greener and more sustainable alternative to chemical synthesis.
Q9: What are the advantages of using immobilized enzymes for 2,5-dihydroxypyridine production?
A9: Immobilized enzymes like HSPHZZ offer several advantages over free enzymes, including enhanced stability, reusability, and ease of separation from the reaction mixture []. These properties make immobilized enzymes particularly attractive for industrial applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






